molecular formula C2H5NaO4S B564601 Sodium Ethyl-d5 Sulfate CAS No. 1329611-05-3

Sodium Ethyl-d5 Sulfate

Cat. No.: B564601
CAS No.: 1329611-05-3
M. Wt: 153.138
InChI Key: RRLOOYQHUHGIRJ-LUIAAVAXSA-M
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Description

Molecular Composition and Isotopic Labeling

This compound exhibits a precisely defined molecular composition characterized by the systematic replacement of hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C2D5NaO4S, where five deuterium atoms are strategically incorporated into the ethyl moiety of the molecule. This isotopic substitution pattern follows the International Union of Pure and Applied Chemistry nomenclature as sodium;1,1,2,2,2-pentadeuterioethyl sulfate, reflecting the complete deuteration of both the methyl and methylene carbon positions.

The molecular weight of this compound is established at 153.14 grams per mole, representing a mass increase of approximately 5.02 atomic mass units compared to the non-deuterated form. This mass differential results directly from the substitution of five hydrogen atoms (atomic mass 1.008) with five deuterium atoms (atomic mass 2.014). The Chemical Abstracts Service has assigned the unique registry number 1329611-05-3 to this compound, distinguishing it from related structural analogs.

Property Value Reference
Molecular Formula C2D5NaO4S
Molecular Weight 153.14 g/mol
Chemical Abstracts Service Number 1329611-05-3
International Union of Pure and Applied Chemistry Name sodium;1,1,2,2,2-pentadeuterioethyl sulfate
Exact Mass 153.012009

The isotopic labeling pattern in this compound demonstrates exceptional purity and specificity. Analytical characterization by liquid chromatography-mass spectrometry selected ion monitoring reveals that the deuterated compound contains 94.14% of the desired pentadeuterated species (D5), with minor isotopic impurities including 5.62% tetradeuterated (D4) and 0.20% trideuterated (D3) species. The absence of non-deuterated (D0) material confirms the completeness of the isotopic labeling process. This isotopic distribution profile establishes the compound as a high-quality internal standard for analytical applications requiring precise mass differentiation.

The stereochemical configuration of this compound maintains the same fundamental structural framework as the parent ethyl sulfate molecule. The deuterium atoms occupy identical spatial positions previously held by hydrogen atoms, preserving the overall molecular geometry and electronic distribution patterns. This structural conservation ensures that the deuterated analog exhibits essentially identical chemical reactivity and physicochemical properties, with the primary distinction being the enhanced molecular stability imparted by the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds.

Crystallographic and Spectroscopic Properties

The crystallographic properties of this compound reflect its ionic nature and the influence of deuterium substitution on intermolecular interactions. The compound exhibits a melting point exceeding 152 degrees Celsius with decomposition, indicating substantial thermal stability attributed to the strengthened carbon-deuterium bonds. The crystalline material appears as white to off-white crystalline powder, demonstrating hygroscopic characteristics that necessitate careful storage conditions to prevent moisture absorption.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic deuterium-induced isotope effects. Proton nuclear magnetic resonance analysis in deuterium oxide reveals the expected signal patterns corresponding to the deuterated ethyl group. The residual proton signals appear significantly reduced due to the extensive deuteration, with only trace amounts of incompletely deuterated species detectable. Carbon-13 nuclear magnetic resonance spectroscopy confirms the structural integrity of the carbon skeleton, with isotope-induced chemical shift perturbations observable for carbons directly bonded to deuterium atoms.

Spectroscopic Parameter Observation Reference
Proton Nuclear Magnetic Resonance Reduced signal intensity due to deuteration
Carbon-13 Nuclear Magnetic Resonance Isotope-induced chemical shift effects
Infrared Spectroscopy Characteristic stretching frequencies consistent with structure
Mass Spectrometry Molecular ion peak at mass-to-charge ratio 153

Mass spectrometric analysis represents the most definitive analytical technique for characterizing this compound. Electrospray ionization mass spectrometry in negative ion mode produces the characteristic deprotonated molecular ion at mass-to-charge ratio 152, corresponding to the loss of the sodium cation. The isotopic distribution pattern reflects the presence of deuterium atoms, with the molecular ion cluster showing the expected mass shifts relative to the non-deuterated analog. Collision-induced dissociation experiments reveal fragmentation patterns consistent with the ethyl sulfate structure, with deuterium retention observed in characteristic fragment ions.

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies. The sulfate group exhibits strong absorption bands corresponding to sulfur-oxygen stretching vibrations, while the deuterated ethyl group shows modified carbon-deuterium stretching frequencies compared to carbon-hydrogen bonds in the non-deuterated compound. These spectroscopic signatures confirm both the structural integrity and isotopic composition of the synthesized material.

Comparative Analysis with Non-deuterated Ethyl Sulfate

The comparative analysis between this compound and its non-deuterated counterpart, sodium ethyl sulfate (Chemical Abstracts Service number 546-74-7), reveals significant differences in molecular weight, spectroscopic properties, and analytical utility while maintaining fundamental chemical similarity. The non-deuterated sodium ethyl sulfate possesses a molecular formula of C2H5NaO4S with a molecular weight of 148.11 grams per mole, representing a mass difference of 5.03 atomic mass units compared to the deuterated analog.

This mass differential provides the foundation for analytical applications where the deuterated compound serves as an internal standard for quantitative analysis of the non-deuterated ethyl sulfate in biological samples. The chromatographic behavior of both compounds demonstrates nearly identical retention times under typical reverse-phase liquid chromatography conditions, ensuring that matrix effects and extraction efficiencies remain comparable during analytical procedures.

Compound Parameter Sodium Ethyl Sulfate This compound Difference
Molecular Formula C2H5NaO4S C2D5NaO4S 5H→5D substitution
Molecular Weight (g/mol) 148.11 153.14 +5.03
Chemical Abstracts Service Number 546-74-7 1329611-05-3 -
Melting Point 170-172°C >152°C (decomposition) Variable

The thermal properties exhibit subtle but measurable differences between the deuterated and non-deuterated forms. Sodium ethyl sulfate demonstrates a defined melting point range of 170-172 degrees Celsius, while this compound shows decomposition above 152 degrees Celsius. This thermal behavior difference likely reflects the altered vibrational properties of carbon-deuterium bonds compared to carbon-hydrogen bonds, affecting the overall molecular dynamics and thermal stability profiles.

Spectroscopic differentiation between the two compounds becomes particularly evident in nuclear magnetic resonance analysis. Proton nuclear magnetic resonance spectroscopy of sodium ethyl sulfate in deuterium oxide reveals characteristic multiplets for the ethyl group, with the methyl group appearing as a triplet and the methylene group as a quartet due to scalar coupling. In contrast, this compound exhibits dramatically reduced proton signal intensities due to the deuterium substitution, with only residual signals from incompletely deuterated impurities observable.

The solubility characteristics of both compounds remain essentially identical, with both demonstrating high water solubility and moderate solubility in polar organic solvents. This similarity in physicochemical properties ensures that analytical methods developed for one compound can be readily adapted for the other, facilitating method development and validation procedures in analytical laboratories.

Properties

IUPAC Name

sodium;1,1,2,2,2-pentadeuterioethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLOOYQHUHGIRJ-LUIAAVAXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Ethyl-d5 Sulfate can be synthesized through the reaction of Sodium hydroxide (NaOD) with Ethyl-d5 Sulfate. The process involves mixing a solution of Sodium formate and Sodium hydroxide, followed by the addition of Ethyl-d5 Sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium Ethyl-d5 Sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other nucleophilic species.

    Hydrolysis Reactions: These reactions can occur in the presence of strong acids or bases, leading to the breakdown of the sulfate ester bond.

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium Ethyl-d5 Sulfate involves its role as an internal standard in analytical techniques. The deuterium labeling allows for the differentiation between the standard and the analyte, facilitating accurate quantification. In biological systems, it acts as a tracer to study metabolic pathways and the fate of ethyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Ethyl Sulfate (Unlabeled)

  • Structure : C₂H₅NaO₄S (CAS 546-74-7) .
  • Key Differences: Parameter Sodium Ethyl-d5 Sulfate Sodium Ethyl Sulfate Isotopic Labeling Deuterated (D5) Non-deuterated Molecular Weight 153.14 g/mol 148.11 g/mol Analytical Role Internal standard for MS Target analyte Sensitivity Reduces ion suppression Subject to matrix effects Cost Higher due to deuterium Lower Utility: While unlabeled ethyl sulfate is the target analyte in ethanol biomarker assays, the deuterated form corrects for variability in extraction and ionization .

Ethyl-β-D-Glucuronide (EtG)

  • Structure: Glucuronide conjugate of ethanol (C₈H₁₄O₇; CAS 1135070-98-2) .
  • Comparison :
    • Biomarker Stability : EtG degrades in alkaline conditions, whereas ethyl sulfate is stable across pH ranges .
    • Detection Window : EtG is detectable longer in urine (up to 80 hours) compared to ethyl sulfate (≤24 hours) .
    • Analytical Use : Both require deuterated internal standards (e.g., Ethyl-β-D-glucuronide-D5) for precise quantification .

Other Deuterated Internal Standards

  • Examples: Deuterated Taurine (CAS 342611-14-7): Used in metabolomics, but specific to sulfur-containing metabolites . Deuterated Resorufin (CAS 1196157-65-9): Applied in enzyme activity assays, unrelated to ethanol biomarkers .
  • Advantage of this compound: Tailored for ethanol metabolism studies, offering specificity over general deuterated compounds .

Research Findings

  • Synthetic Efficiency: this compound is synthesized via sulfation of deuterated ethanol, achieving >95% purity .
  • Analytical Performance : Co-elution with unlabeled ethyl sulfate in LC-MS/MS ensures retention time alignment, critical for reliable quantification .
  • Clinical Relevance: Used in studies correlating ethyl sulfate levels with prenatal alcohol exposure, demonstrating lower limits of detection (LLOD = 0.01 ng/mL) compared to immunoassays .

Biological Activity

Sodium Ethyl-d5 Sulfate (EtS) is a deuterated form of ethyl sulfate, a metabolite of ethanol that has gained attention in toxicology and clinical research due to its role as a biomarker for alcohol consumption. This article explores the biological activity of this compound, including its metabolism, detection methods, and implications in clinical studies.

Overview of this compound

This compound is primarily recognized as a metabolite resulting from the sulfation of ethanol. It is utilized in various research contexts, particularly in the analysis of alcohol consumption and its effects on human health. The compound is also relevant in forensic toxicology as a marker for recent alcohol intake.

Metabolism and Excretion

The metabolism of this compound occurs through sulfation, which is a minor pathway compared to glucuronidation. Studies have shown that after ethanol consumption, EtS can be detected in urine samples, indicating its presence as a metabolite. The excretion patterns of EtS have been characterized in several studies:

  • Elimination Half-life : EtS exhibits a longer elimination half-life than ethanol itself, suggesting that it remains detectable in biological fluids for an extended period post-consumption. In one study, the mean half-life was found to be significantly longer than that of ethanol and ethyl glucuronide (EtG) .
  • Detection in Urine : Following alcohol consumption, EtS was identified in urine samples collected from subjects, with concentrations varying based on the amount of ethanol consumed. A study reported that 86 out of 354 clinical urine samples tested positive for both EtG and EtS, highlighting its utility as a biomarker for alcohol intake .

Analytical Methods

The detection and quantification of this compound are typically performed using advanced analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This method allows for sensitive detection of EtS in biological matrices. The use of deuterated internal standards enhances accuracy and reliability .
  • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with tandem mass spectrometry has been employed to analyze urine samples for both EtG and EtS, providing insights into their excretion dynamics .

Case Studies

Several case studies have highlighted the biological activity and relevance of this compound:

  • Clinical Trials : In clinical settings, the measurement of EtG and EtS has been utilized to assess alcohol consumption patterns among patients undergoing treatment for alcohol use disorders. These metabolites serve as objective indicators of compliance with abstinence protocols .
  • Forensic Analysis : Research involving postmortem analysis has demonstrated the presence of EtS in biological tissues, suggesting its potential use as a biomarker for determining antemortem alcohol ingestion. A study involving Calliphora vicina larvae showed detectable levels of EtS when exposed to substrates containing ethanol .

Implications for Research and Clinical Practice

The biological activity of this compound extends beyond mere detection; it plays a crucial role in understanding the pharmacokinetics of alcohol and its metabolites. The ability to accurately measure EtS can enhance:

  • Clinical Monitoring : By providing reliable data on recent alcohol consumption, healthcare providers can better manage treatment plans for individuals with alcohol-related issues.
  • Forensic Toxicology : The identification of EtS in various biological samples can aid forensic investigations by confirming or refuting allegations of alcohol use prior to death.

Q & A

Q. How is Sodium Ethyl-d5 Sulfate synthesized and characterized in laboratory settings?

this compound is synthesized via sulfation of deuterated ethanol (C₂D₅OH) using sulfuric acid, followed by neutralization with sodium hydroxide. Characterization involves HPLC (≥98% purity) and isotopic purity verification via mass spectrometry (99% atom D) . Nuclear magnetic resonance (NMR) is critical for confirming deuterium placement at the ethyl group (C-1, C-2 positions) .

Q. What are the best practices for detecting this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace detection. Sample preparation includes solid-phase extraction (SPE) to isolate the compound from complex matrices like urine or blood. Deuterium labeling minimizes interference from endogenous ethyl sulfate, enhancing specificity .

Q. How does isotopic labeling with deuterium improve metabolic tracing of ethanol?

The five deuterium atoms in this compound act as a stable isotopic tracer, enabling precise tracking of ethanol metabolism in human studies. This labeling reduces metabolic interference and allows differentiation between exogenous and endogenous ethanol derivatives in GC-MS or LC-MS workflows .

Q. What solvent systems are compatible with this compound for experimental use?

The compound is soluble in water and methanol but degrades in acidic conditions. For long-term storage, solutions should be prepared in inert atmospheres (e.g., argon) and stored at -20°C to prevent hydrolysis of the sulfate ester bond .

Advanced Research Questions

Q. How can researchers address discrepancies in isotopic purity when using this compound as an internal standard?

Cross-validate isotopic purity using high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR). Contradictions in purity often arise from residual protiated ethanol during synthesis; rigorous purification via recrystallization or column chromatography is recommended .

Q. What experimental designs mitigate deuterium isotope effects in kinetic studies involving this compound?

Deuterium isotope effects (e.g., altered reaction rates) can skew metabolic flux analyses. Control experiments with protiated ethyl sulfate (CAS 546-74-7) are essential to quantify these effects. Use paired datasets to normalize kinetic parameters .

Q. How does this compound stability vary under different pH and temperature conditions?

Stability studies show degradation above pH 5.0 or temperatures >40°C, with sulfate ester cleavage accelerating in aqueous buffers. For in vitro assays, maintain pH 7.4 and conduct time-course stability validations to ensure data reproducibility .

Q. What analytical challenges arise when quantifying this compound in environmental samples?

Matrix effects (e.g., salt interference in seawater) reduce LC-MS sensitivity. Counteract this by using isotope dilution with a ¹³C-labeled internal standard or employing pressurized liquid extraction (PLE) to improve recovery rates .

Q. How can researchers validate the absence of protiated contaminants in this compound batches?

Perform isotopic ratio analysis via gas chromatography-isotope ratio mass spectrometry (GC-IRMS). Contaminants >1% protiated species require batch rejection, as they compromise tracer studies .

Methodological Considerations

Q. What statistical approaches resolve contradictions in deuterium incorporation efficiency across studies?

Multivariate regression models can identify variables (e.g., reaction temperature, solvent polarity) affecting deuterium retention. Meta-analyses of published datasets (e.g., from ECHA or NIST) provide benchmarks for expected isotopic purity ranges .

Q. How to optimize this compound for use in nanoparticle drug delivery systems?

Incorporate the compound into dextran-based nanoparticles via emulsion-solvent evaporation. Monitor encapsulation efficiency using ζ-potential measurements (-20.9 ± 8.35 mV) and dynamic light scattering (DLS) for size distribution (259.3 ± 73.52 nm) .

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